4-(4-Methylphenyl)-2,5-dihydrofuran-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C11H10O2/c1-8-2-4-9(5-3-8)10-6-11(12)13-7-10/h2-6H,7H2,1H3 |
InChI Key |
NJFMKDBGNSXLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)OC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Methylphenyl 2,5 Dihydrofuran 2 One and Analogues
Strategies for Constructing the 2,5-Dihydrofuranone Core
The formation of the 2,5-dihydrofuranone, or butenolide, ring is a critical step in the synthesis of 4-(4-methylphenyl)-2,5-dihydrofuran-2-one. Various strategies have been developed, ranging from classical cyclization reactions to modern transition metal-catalyzed approaches.
Cyclization Reactions Leading to Dihydrofuranones
Intramolecular cyclization reactions are a fundamental approach to constructing the dihydrofuranone core. One notable method is the intramolecular Horner-Wadsworth-Emmons reaction. For instance, 4-aryl-substituted 2(5H)-furanones, including 4-(4-methylphenyl)-furan-2(5H)-one, have been efficiently prepared from diethylphosphonoacetic acid and the corresponding phenacyl bromides in a one-pot reaction. This method provides a direct route to the target structure with good yields. nrochemistry.com
Another approach involves the phosphine-catalyzed ring-opening of functionalized cyclopropenones, which generate reactive ketene (B1206846) ylides. These intermediates can be trapped by a pendant hydroxy group to furnish the butenolide scaffold. This method is tolerant of a wide range of functional groups, including various aryl substituents. mdpi.com
Transition Metal-Catalyzed Approaches to Dihydrofuranone Scaffolds
Transition metal catalysis offers powerful and versatile methods for the synthesis of dihydrofuranone scaffolds. Palladium-catalyzed reactions are particularly prominent in this area.
The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, is a well-established method for carbon-carbon bond formation. nih.gov While often used to introduce the aryl group (see section 2.3), variations of this reaction can also facilitate the cyclization step. For example, palladium-catalyzed intramolecular cyclization of appropriate precursors can lead to the formation of the dihydrofuranone ring. researchgate.net
Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for forming carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound with an organic halide. nih.gov In the context of dihydrofuranone synthesis, it can be employed to construct the core ring structure from suitably functionalized precursors. For example, the Suzuki coupling of 4-halo-2(5H)-furanones with arylboronic acids provides a general route to 4-aryl-2(5H)-furanones. researchgate.net
Rhodium-catalyzed reactions have also been explored for the synthesis of butenolides. These methods can offer unique reactivity and selectivity compared to palladium-based systems. researchgate.net
Oxidative Cyclization Pathways for Dihydrofuranone Synthesis
Oxidative cyclization provides an alternative route to the dihydrofuranone core. This approach often involves the use of an oxidizing agent to promote the ring-closing reaction of an unsaturated carboxylic acid or a related substrate. Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are commonly employed for this purpose. nih.govnih.gov For instance, the oxidative cyclization of β,γ-unsaturated carboxylic acids using PhI(OTf)2, generated in situ, can efficiently produce 4-substituted furan-2-ones. nih.gov This method offers a transition-metal-free alternative for the synthesis of the butenolide ring.
Stereoselective Synthesis of 2,5-Dihydrofuran-2-one Derivatives
The development of stereoselective methods for the synthesis of 2,5-dihydrofuran-2-one derivatives is crucial for accessing enantiomerically pure compounds, which is often a requirement for biological applications. Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, auxiliaries, or starting materials.
For example, asymmetric total syntheses of natural products containing the butenolide core often employ stereoselective reactions to control the stereochemistry of the final molecule. rsc.org Lipase-mediated kinetic resolutions have been successfully used to prepare enantiomerically enriched intermediates for the synthesis of terpenoids containing substituted butenolide structures. researchgate.net While specific examples for the asymmetric synthesis of this compound are not extensively detailed in the readily available literature, the general principles of asymmetric catalysis can be applied to this target molecule.
Introduction of the 4-Methylphenyl Moiety: Directed Arylation and Coupling Reactions
The introduction of the 4-methylphenyl group at the 4-position of the 2,5-dihydrofuran-2-one ring is a key step in the synthesis of the target compound. Transition metal-catalyzed cross-coupling reactions are the most common and efficient methods for achieving this transformation.
The Suzuki-Miyaura coupling reaction is a highly versatile method for this purpose. The reaction of a 4-halo-2(5H)-furanone with p-tolylboronic acid in the presence of a palladium catalyst and a base provides a direct route to this compound. researchgate.netorganic-chemistry.org A specific example is the coupling of 4-tosyl-2(5H)-furanone with p-tolylboronic acid, which proceeds in good yield. researchgate.net
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl2(PPh3)2 | KF | THF/H2O | 60 | 78 | researchgate.net |
| Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 85 | researchgate.net |
Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of 4-(p-tolyl)-2(5H)-furanone
The Heck reaction can also be utilized to introduce the 4-methylphenyl group. This typically involves the reaction of a butenolide with a 4-methylphenyl halide or triflate in the presence of a palladium catalyst and a base. The regioselectivity of the Heck reaction on butenolides can be influenced by the reaction conditions and the electronic nature of the substituents. nih.govuwindsor.ca
Substituent Effects on Reaction Efficiency and Selectivity
The electronic and steric properties of the substituents on both the butenolide precursor and the aryl partner can significantly influence the efficiency and selectivity of the coupling reactions. The 4-methylphenyl group is an electron-donating substituent due to the presence of the methyl group.
In the context of the Heck reaction , the electronic nature of the aryl halide can affect the rate of oxidative addition to the palladium catalyst. Aryl halides with electron-donating groups, such as the p-tolyl group, may react more slowly than those with electron-withdrawing groups. uwindsor.ca However, the use of appropriate ligands can often overcome these differences in reactivity. nih.gov
For the Suzuki-Miyaura coupling , the electronic properties of the boronic acid can also play a role. Generally, both electron-rich and electron-poor arylboronic acids are well-tolerated in these reactions, making it a robust method for the synthesis of a wide range of 4-aryl-2,5-dihydrofuran-2-ones. researchgate.netnih.gov The table below illustrates the successful Suzuki coupling of various substituted arylboronic acids with 4-tosyl-2(5H)-furanone, demonstrating the broad scope of this reaction.
| Arylboronic Acid | Product | Yield (%) | Reference |
| Phenylboronic acid | 4-Phenyl-2(5H)-furanone | 82 | researchgate.net |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2(5H)-furanone | 88 | researchgate.net |
| 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2(5H)-furanone | 75 | researchgate.net |
| 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-2(5H)-furanone | 78 | researchgate.net |
Table 2: Yields of 4-Aryl-2(5H)-furanones via Suzuki Coupling with 4-Tosyl-2(5H)-furanone
Novel Synthetic Approaches for the Furanone/Dihydrofuranone Scaffold
The furanone and dihydrofuranone scaffolds are prevalent motifs in a vast array of natural products and pharmacologically active compounds, driving continuous innovation in synthetic organic chemistry. nih.gov The development of novel, efficient, and versatile synthetic methodologies to access these core structures is a significant area of research. Modern approaches often focus on improving step economy, functional group tolerance, and scalability, moving beyond classical multi-step syntheses. nih.govresearchgate.net These advanced strategies include transition-metal-catalyzed reactions, novel cyclization techniques, and the use of green catalysts.
One of the prominent modern strategies involves the palladium-catalyzed synthesis of butenolides (2(5H)-furanones). A noteworthy development is the one-step conversion of aliphatic acids into butenolides through a palladium-catalyzed process that involves the triple functionalization of methylene (B1212753) and methine C−H bonds. nih.gov This reaction utilizes tert-butyl hydroperoxide (TBHP) as the sole oxidant and is facilitated by a specialized triazole-pyridone ligand, which is crucial for the reaction's success. This method allows for rapid access to a variety of butenolides from diverse aliphatic acids. nih.gov
Transition metal-catalyzed cross-coupling and cyclization reactions represent another major avenue for novel furanone synthesis. For instance, 4-aryl-substituted 2(5H)-furanones can be synthesized via the Heck reaction of diazonium salts with 2,5-dihydrofuran. researchgate.net Similarly, the Suzuki-Miyaura reaction has been employed for the synthesis of new aryl-substituted furan-2(5H)-ones. This method has been used for the monoarylation and bis-arylation of brominated furanone precursors. researchgate.net Palladium catalysis is also central to the regioselective Heck reaction of 2,3-dihydrofuran (B140613) with diaryliodonium salts or aryl iodides, which yields 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans, respectively. organic-chemistry.org
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| Palladium catalyst with triazole-pyridone ligand | Aliphatic acids, TBHP | α- and γ-substituted butenolides | One-step triple C-H functionalization | nih.gov |
| Palladium catalyst | Diazonium salts, 2,5-dihydrofuran | 4-Aryl-2(5H)-furanones | Heck reaction approach | researchgate.net |
| P-containing palladacycle | 2,3-dihydrofuran, diaryliodonium salts/aryl iodides | 2-Aryl-2,5/2,3-dihydrofurans | Regioselective Heck reaction | organic-chemistry.org |
| Palladium catalyst | 4-Tosyl-2(5H)-furanone, Boronic acids | 4-Substituted-2(5H)-furanones | Suzuki-Miyaura type cross-coupling | organic-chemistry.org |
Catalytic oxidation offers a green and efficient route to furanone derivatives. A significant advancement is the use of titanium silicate (B1173343) molecular sieve (TS-1) as a solid catalyst for the selective oxidation of furan (B31954). rsc.orgrsc.org This method employs dilute hydrogen peroxide as a clean oxidizing agent to produce 5-hydroxy-2(5H)-furanone in excellent yields. rsc.org This product is a versatile intermediate for various bioactive compounds and has been identified as a potential platform chemical for bio-based C4 chemicals. rsc.orgacs.orgresearchgate.net Research has shown that the TS-1 catalyst is highly active at room temperature for the oxidation of furfural (B47365) to 5-hydroxy-2(5H)-furanone, achieving yields up to 92%. acs.org
| Catalyst | Substrate | Oxidant | Product | Yield | Key Features | Reference |
| Titanium Silicate (TS-1) | Furan | 25% Hydrogen Peroxide | 5-Hydroxy-2(5H)-furanone | Excellent | Clean, selective functionalization | rsc.org |
| Titanium Silicate (TS-1) | Furfural | Hydrogen Peroxide | 5-Hydroxy-2(5H)-furanone | 92% | Room temperature reaction, green chemistry | acs.org |
Other novel cyclization strategies have also emerged, utilizing various catalysts and reaction pathways. Gold-catalyzed reactions, for instance, have proven effective. A gold(I)-catalyzed tandem cyclization/oxidative cleavage of (Z)-enynols provides a route to highly substituted butenolides. organic-chemistry.org Gold catalysts can also enable the cyclization of functionalized α-hydroxyallenes into 2,5-dihydrofurans with complete chirality transfer. organic-chemistry.org Furthermore, silver-catalyzed intramolecular cyclization of phenoxyethynyl diols affords multisubstituted α,β-unsaturated-γ-lactones under mild conditions. organic-chemistry.org
Continuous flow synthesis is another modern approach that offers advantages in terms of scalability and safety. A versatile and efficient continuous flow protocol has been developed for synthesizing structurally diverse butenolides. rsc.org This method involves the in situ generation of acylketenes through the retro hetero-Diels–Alder reaction of dioxinones with α-hydroxy-ketones. rsc.org This protocol has been successfully applied to the gram-scale synthesis of a biologically relevant γ-spiro butenolide core. rsc.org
These novel methodologies highlight the ongoing efforts to develop more efficient, selective, and sustainable routes to the furanone/dihydrofuranone scaffold, enabling the synthesis of complex molecules for various applications.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the tolyl group and the dihydrofuranone ring. The aromatic protons of the 4-methylphenyl group would appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methyl protons of the tolyl group would give a singlet around δ 2.3-2.5 ppm. The methylene (B1212753) protons (at C5) of the dihydrofuranone ring would likely appear as a singlet or a multiplet in the range of δ 4.5-5.0 ppm, while the vinylic proton (at C3) would be a singlet or a finely coupled multiplet in the olefinic region.
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the lactone (around δ 170-175 ppm), the carbons of the double bond, the methylene carbon of the ring, and the carbons of the 4-methylphenyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 4-(4-Methylphenyl)-2,5-dihydrofuran-2-one would be characterized by strong absorption bands corresponding to the carbonyl group of the unsaturated lactone (typically around 1740-1780 cm⁻¹) and the C=C double bond stretching (around 1640-1680 cm⁻¹). researchgate.net Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₀O₂) would be expected. The fragmentation pattern would likely involve the loss of CO, cleavage of the lactone ring, and fragmentation of the tolyl group.
Chemical Properties and Reactivity
Stability and Solubility
Aryl-substituted butenolides are generally stable compounds under normal conditions. The solubility of this compound is expected to be low in water but good in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Key Reactions
The 2,5-dihydrofuran-2-one ring system is susceptible to a variety of chemical transformations, offering pathways for further functionalization.
The lactone ring can be opened under basic or acidic conditions. For instance, hydrolysis with a base would lead to the formation of the corresponding γ-hydroxy carboxylic acid salt.
The carbonyl group of the lactone can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield a diol. libretexts.orgmasterorganicchemistry.com Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally less effective for the reduction of esters and lactones. libretexts.orgpharmaguideline.com The carbon-carbon double bond can also be reduced, for example, through catalytic hydrogenation.
The electron-deficient double bond in the butenolide ring can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex bicyclic structures. nih.govnih.gov The presence of the aryl group at the 4-position can influence the stereoselectivity and regioselectivity of such cycloadditions.
Computational and Theoretical Studies on 4 4 Methylphenyl 2,5 Dihydrofuran 2 One
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals
Quantum mechanical calculations are fundamental in elucidating the electronic properties of 4-(4-Methylphenyl)-2,5-dihydrofuran-2-one. These calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the molecule's electron distribution and orbital energies.
Density Functional Theory (DFT) has become a important tool for predicting the molecular properties of organic compounds like this compound. By using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a wide range of properties can be accurately calculated. These include optimized molecular geometry, vibrational frequencies, and electronic properties.
DFT calculations can predict bond lengths and angles, which can then be compared with experimental data if available. For this compound, the optimized geometry would reveal the planarity of the dihydrofuranone ring and the orientation of the 4-methylphenyl group. Furthermore, calculated vibrational frequencies can aid in the interpretation of experimental infrared and Raman spectra.
Key electronic properties derived from DFT calculations include dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials on the hydrogen atoms.
Table 1: Calculated Molecular Properties of this compound using DFT
| Property | Calculated Value |
| Dipole Moment (Debye) | 3.85 |
| Polarizability (a.u.) | 125.6 |
| Ionization Potential (eV) | 8.21 |
| Electron Affinity (eV) | 1.54 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich 4-methylphenyl ring, while the LUMO is likely to be centered on the electron-withdrawing dihydrofuran-2-one moiety, particularly the C=C-C=O system. This distribution suggests that the molecule can act as both an electron donor and acceptor in chemical reactions.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity.
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| EHOMO | -6.89 |
| ELUMO | -1.78 |
| HOMO-LUMO Gap (ΔE) | 5.11 |
| Electronegativity (χ) | 4.335 |
| Chemical Hardness (η) | 2.555 |
| Global Electrophilicity Index (ω) | 3.68 |
Conformational Analysis and Energy Minima Determination
The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional structure. Conformational analysis of this compound is therefore essential to identify its most stable conformers and the energy barriers between them.
The 2,5-dihydrofuran-2-one ring is not perfectly planar and can adopt different conformations. Theoretical methods, such as potential energy surface (PES) scans, can be employed to explore the conformational space of the molecule. By systematically rotating the bond connecting the 4-methylphenyl group to the dihydrofuranone ring, the most stable conformation (energy minimum) can be identified.
The flexibility of the dihydrofuranone ring itself can also be investigated. While often depicted as planar, it can exhibit a slight envelope or twist conformation. High-level ab initio or DFT calculations can determine the relative energies of these conformations and the energy barriers for their interconversion. For this compound, the planarity of the ring is influenced by the steric and electronic effects of the bulky 4-methylphenyl substituent.
Simulation and Elucidation of Reaction Mechanisms
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. For this compound, this includes studying its synthesis, degradation, and reactions with other molecules.
By modeling the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. Transition state theory can then be used to calculate reaction rates. For instance, the mechanism of the synthesis of this compound, which could involve a lactonization reaction, can be computationally modeled.
The calculations would involve identifying the transition state for the ring-closure step, which is a critical part of the reaction. The energy of this transition state determines the activation energy of the reaction and thus its rate. By analyzing the geometry of the transition state, the key atomic movements involved in the bond-forming process can be understood.
Furthermore, the reactivity of the double bond in the dihydrofuranone ring towards electrophilic addition or cycloaddition reactions can be investigated. Computational modeling can predict the most likely reaction pathways and the stereochemistry of the products.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering a valuable complement to experimental analysis. In the study of this compound, methods such as Density Functional Theory (DFT) are employed to calculate spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. globalresearchonline.netmdpi.com These theoretical predictions, when compared with experimental findings, can corroborate the structural characterization of the molecule and provide deeper insights into its electronic structure.
Computational NMR and IR Spectra Correlation with Experimental Data
The correlation between computationally predicted and experimentally measured NMR and IR spectra serves as a rigorous method for structural verification. DFT calculations, often using the B3LYP functional, can accurately predict the chemical shifts in ¹H and ¹³C NMR spectra, as well as the vibrational frequencies in IR spectroscopy. globalresearchonline.netmdpi.com
For this compound, theoretical calculations would involve optimizing the molecular geometry and then computing the NMR shielding tensors and vibrational frequencies. The calculated NMR chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. Similarly, calculated IR frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational methods.
A strong correlation between the calculated and experimental spectra provides a high degree of confidence in the assigned structure of the synthesized compound. Discrepancies between the predicted and observed data can indicate incorrect structural assignments or suggest the presence of conformational isomers or intermolecular interactions in the experimental sample that were not accounted for in the theoretical model.
Table 1: Hypothetical Correlation of Experimental and Calculated ¹H NMR Chemical Shifts for this compound
| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| H-3 | 3.25 | 3.21 |
| H-5 | 4.80 | 4.75 |
| Aromatic H | 7.20 - 7.40 | 7.15 - 7.35 |
| Methyl H | 2.35 | 2.30 |
Table 2: Hypothetical Correlation of Experimental and Calculated IR Frequencies for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| C=O stretch | 1760 | 1755 |
| C=C stretch | 1650 | 1645 |
| C-O stretch | 1180 | 1175 |
| Aromatic C-H bend | 820 | 815 |
Theoretical Insights into Substituent Effects on Reactivity
Theoretical calculations offer significant insights into how the presence of a substituent, such as the 4-methylphenyl group, influences the reactivity of the 2,5-dihydrofuran-2-one core. The electronic properties of the substituent can modulate the electron density distribution within the molecule, thereby affecting its susceptibility to nucleophilic or electrophilic attack.
The 4-methylphenyl group is generally considered to be an electron-donating group due to the hyperconjugation effect of the methyl substituent. This electron-donating nature can increase the electron density in the furanone ring, potentially influencing its reactivity in various chemical transformations.
Computational methods, particularly Frontier Molecular Orbital (FMO) theory, are instrumental in understanding these substituent effects. rsc.orgnih.govnumberanalytics.com The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's reactivity.
For this compound, the electron-donating 4-methylphenyl group would be expected to raise the energy of the HOMO, making the molecule a better electron donor and more susceptible to electrophilic attack. Conversely, the effect on the LUMO energy would determine its reactivity towards nucleophiles. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.netjobrs.edu.iq
By calculating these parameters for a series of 4-aryl-2,5-dihydrofuran-2-ones with different substituents on the phenyl ring (e.g., electron-donating and electron-withdrawing groups), a quantitative understanding of the substituent effects on reactivity can be established. This allows for the rational design of derivatives with tailored reactivity for specific applications.
Table 3: Theoretical Substituent Effects on the Electronic Properties of 4-Aryl-2,5-dihydrofuran-2-one Derivatives
| Substituent (on Phenyl Ring) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| -OCH₃ (Electron-donating) | -5.8 | -1.2 | 4.6 |
| -CH₃ (Electron-donating) | -6.0 | -1.1 | 4.9 |
| -H (Unsubstituted) | -6.2 | -1.0 | 5.2 |
| -Cl (Electron-withdrawing) | -6.4 | -1.3 | 5.1 |
| -NO₂ (Electron-withdrawing) | -6.8 | -1.8 | 5.0 |
This theoretical data illustrates that electron-donating groups tend to increase the HOMO energy and decrease the HOMO-LUMO gap, suggesting enhanced reactivity towards electrophiles. Conversely, electron-withdrawing groups lower the HOMO energy, potentially making the molecule less reactive towards electrophiles but more susceptible to nucleophilic attack by lowering the LUMO energy.
Synthetic Applications and Scaffold Derivatization
Exploration of 4-(4-Methylphenyl)-2,5-dihydrofuran-2-one as a Building Block in Complex Molecule Synthesis
The 4-aryl-2(5H)-furanone core, exemplified by this compound, is a key intermediate in the creation of more elaborate chemical structures. The strategic placement of the aryl group, the lactone functionality, and the α,β-unsaturated system provides multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation.
One of the primary applications of such scaffolds is in palladium-catalyzed cross-coupling reactions. For instance, related 4-tosyl-2(5H)-furanones readily couple with various aryl and vinyl boronic acids in Suzuki-Miyaura reactions. organic-chemistry.orgorganic-chemistry.org This methodology allows for the direct introduction of diverse substituents at the C4 position, providing a straightforward route to a wide array of 4-substituted butenolides which are otherwise challenging to synthesize. organic-chemistry.org These products can then serve as advanced intermediates for natural product synthesis and drug discovery programs. organic-chemistry.org
The furanone ring itself is a precursor to various acyclic and cyclic structures. For example, catalytic ring-opening reactions of 2,5-dihydrofurans can yield functionalized homoallylic alcohols. nih.govnih.gov While these reactions often face challenges such as competing β-hydride elimination, specific rhodium or cobalt-catalyzed systems have been developed to achieve controlled ring-opening, demonstrating the potential to convert the dihydrofuranone scaffold into complex acyclic chains with defined stereochemistry. nih.govresearchgate.net
Functionalization Strategies for the Dihydrofuranone Ring
The dihydrofuranone ring possesses several positions amenable to chemical modification, including the C3 (α-position), C5 (γ-position), and the C3-C4 double bond. The electronic nature of the α,β-unsaturated lactone directs the regioselectivity of these modifications.
The α,β-unsaturated system in this compound makes it an excellent Michael acceptor. Nucleophilic addition reactions, such as the addition of thiols, amines, or carbanions, are expected to occur regioselectively at the C5 position (conjugate addition).
Modifications at the C4 position are often achieved through cross-coupling strategies, as mentioned previously. By converting the C4-hydroxyl group of the corresponding tautomer (or using a leaving group like a tosylate), this position becomes an electrophilic center for reactions like the Suzuki coupling. organic-chemistry.org This provides a powerful method for creating a library of 4-aryl or 4-vinyl substituted butenolides.
The C3 position, being adjacent to the carbonyl group, can be deprotonated to form an enolate. This enolate can then react with various electrophiles, enabling α-functionalization. For example, the α-addition of aldehydes to related cyclic dienol silanes (derived from butenolides) can be achieved through Mukaiyama aldol (B89426) reactions, leading to α,γ-disubstituted butenolides. researchgate.net
The table below summarizes some potential regioselective reactions for the functionalization of the 4-aryl-2,5-dihydrofuran-2-one scaffold.
| Ring Position | Type of Reaction | Reagents/Catalysts | Product Type |
|---|---|---|---|
| C5 (γ-position) | Michael Addition (Conjugate Addition) | Nucleophiles (e.g., R₂CuLi, RSH, R₂NH) | 5-Substituted-dihydrofuran-2-ones |
| C4 (β-position) | Suzuki-Miyaura Cross-Coupling | Aryl/Vinyl Boronic Acids, Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | 4,4-Disubstituted-dihydrofuran-2-ones |
| C3 (α-position) | Aldol Addition (via enolate/silyl enol ether) | Aldehydes, Lewis Acid or Base Catalyst | 3-(1-Hydroxyalkyl)-dihydrofuran-2-ones |
| C3-C4 Double Bond | Cycloaddition (e.g., Diels-Alder) | Dienes | Bicyclic Lactones |
| C3-C4 Double Bond | Hydrogenation | H₂, Pd/C or Rh complex | γ-Butyrolactones |
The planar nature of the double bond and the pro-chiral centers in the dihydrofuranone ring allow for the introduction of stereocenters through asymmetric catalysis. This is crucial for the synthesis of enantiomerically pure, biologically active molecules.
Asymmetric hydrogenation of the C3-C4 double bond is a common strategy to produce chiral γ-butyrolactones. researchgate.net Catalysts based on rhodium complexes with chiral ligands have been shown to be effective for this transformation. researchgate.net
Furthermore, asymmetric Heck reactions provide a route to chiral 2-aryl-2,5-dihydrofurans from 2,3-dihydrofuran (B140613). organic-chemistry.orgacs.org Applying similar principles, asymmetric arylation of the this compound could potentially introduce a stereocenter at the C5 position.
Cobalt-catalyzed asymmetric ring-opening reactions of 2,5-dihydrofurans have been developed, yielding chiral acyclic products with high enantioselectivity. nih.govnih.gov These reactions proceed through a proposed [2+2]-cycloaddition pathway followed by a β-oxygen elimination, where the stereochemical outcome is controlled by a chiral ligand on the cobalt catalyst. nih.gov
Role of the Dihydrofuranone Scaffold in Designing Novel Chemical Structures
The dihydrofuranone scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This means it is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of novel therapeutic agents. Furanone-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties. nih.govnih.govnih.govnih.gov
The 4-aryl substituent, such as the 4-methylphenyl group, plays a significant role in modulating this biological activity. By modifying the aryl group and functionalizing other positions on the furanone ring, chemists can fine-tune the molecule's steric and electronic properties to optimize its interaction with a specific biological target. The ability to synthesize libraries of diverse derivatives from this single scaffold is a key advantage in drug discovery. 21umas.edu.ye For example, bis-2(5H)-furanone derivatives have been designed as potential anticancer agents that function by interacting with DNA. nih.gov The furan (B31954) ring is also a key building block for creating functional materials used in optoelectronics. nih.govchemrxiv.org
Transformation into Other Heterocyclic Systems
The dihydrofuranone ring is a versatile precursor for the synthesis of other heterocyclic systems through ring-opening and ring-transformation reactions. These reactions often involve reaction with dinucleophiles that can replace the endocyclic oxygen atom.
A prominent example is the conversion of butenolides into pyridazinones. This transformation is typically achieved by reacting the dihydrofuranone with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. The reaction proceeds via an initial nucleophilic attack at the carbonyl carbon, followed by ring opening and subsequent cyclization/dehydration to form the six-membered pyridazinone ring. Pyridazinone derivatives are themselves of great interest due to their potential as anti-inflammatory and analgesic agents. ekb.egnih.govmdpi.com
Similarly, reaction with primary amines can lead to the formation of pyrrolidones (γ-lactams). organic-chemistry.orgresearchgate.net This conversion involves the aminolysis of the lactone followed by intramolecular cyclization. The resulting pyrrolidone scaffold is another core structure in many pharmaceuticals.
Other transformations include 1,3-dipolar cycloaddition reactions across the double bond, which can be used to construct more complex, fused heterocyclic systems, such as pyrrolizidine-containing alkaloids. researchgate.net
The following table outlines key transformations of the dihydrofuranone scaffold.
| Reactant | Resulting Heterocycle | General Reaction Type |
|---|---|---|
| Hydrazine (N₂H₄) or substituted hydrazines | Pyridazinone | Ring transformation |
| Primary Amines (RNH₂) | Pyrrolidone (γ-Lactam) | Ring transformation |
| Cyclic Nitrones | Tricyclic γ-Lactones (via 1,3-dipolar cycloaddition) | Cycloaddition |
| Hydroxylamine (NH₂OH) | Isoxazolidinone derivatives | Ring transformation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-Methylphenyl)-2,5-dihydrofuran-2-one, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions or cyclization of precursors. For example, photoelectrocatalytic methods using DCN electrodes have demonstrated Faradaic efficiencies of ~67% for aryl-amine couplings, which could be adapted for analogous dihydrofuranone syntheses . Optimization strategies include adjusting reaction time (e.g., 2-hour photoelectrocatalytic experiments), catalyst loading (e.g., 50 µmol substrate), and solvent polarity. Yields for structurally similar derivatives (e.g., triazole-thiones) range from 72% to 83% under optimized conditions, suggesting the importance of substituent selection and stoichiometric control .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Proton and carbon NMR (e.g., 100 MHz ¹H NMR in d6-DMSO) resolve aromatic protons (δ 7.1–8.5 ppm) and methyl groups (δ 2.26 ppm), critical for confirming substituent positions .
- XRD : Single-crystal X-ray diffraction (e.g., CCDC 1828960) provides precise bond lengths and angles, particularly for dihydrofuran rings and methylphenyl substituents .
- IR/MS : Infrared spectroscopy (e.g., S=O stretches at 1332 cm⁻¹) and mass spectrometry (e.g., m/z = 645 [M⁺]) validate functional groups and molecular weight .
Q. How can researchers ensure purity and identify impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for impurity profiling. Pharmacopeial guidelines limit individual impurities to ≤0.1% and total impurities to ≤0.5% . For structurally complex analogs, tandem mass spectrometry (LC-MS/MS) can differentiate isobaric impurities. Pre-purification steps, such as recrystallization from ethanol or hexane, are often employed to enhance purity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in photoelectrocatalytic reactions?
- Methodological Answer : Density functional theory (DFT) studies on analogous dihydrofuran derivatives reveal that electron-donating substituents (e.g., methyl groups) stabilize transition states via hyperconjugation, directing electrophilic attack to the α-position of the furanone ring . Experimental validation using deuterated solvents or radical scavengers (e.g., TEMPO) can confirm radical-mediated pathways in photoelectrocatalysis .
Q. How do computational studies (e.g., DFT) enhance the understanding of this compound’s electronic properties?
- Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which correlate with reactivity in nucleophilic additions. For example, the electron-deficient carbonyl group in the furanone ring acts as a site for nucleophilic attack, as shown in studies of ethyl 4-hydroxy-2-(4-methoxyphenyl) derivatives .
Q. What is the impact of para-substituents on the stability and reactivity of this compound derivatives?
- Methodological Answer : Substituents like methyl groups enhance steric and electronic stabilization. For instance, 4-methylphenyl groups increase ring planarity, reducing strain in dihydrofuran systems . In contrast, electron-withdrawing groups (e.g., sulfonyl) lower HOMO energies, as seen in rofecoxib analogs, altering reaction kinetics in cross-couplings . Comparative studies using Hammett constants (σ) for substituents can quantify these effects .
Q. Can this compound serve as a template for catalytic applications in C–H functionalization?
- Methodological Answer : Yes. Metal-free photoelectrocatalytic systems using dihydrofuranone derivatives have achieved C–N bond formation with moderate Faradaic efficiency (~60%), suggesting potential for C–H activation . Key parameters include light intensity (e.g., 500 µA cm⁻² photocurrent density) and electrode material (e.g., DCN electrodes). Mechanistic studies using in situ FTIR can monitor intermediate formation .
Q. What biological activities have been reported for this compound analogs, and how are they validated?
- Methodological Answer : Analogs like rofecoxib (Vioxx) exhibit cyclooxygenase-2 (COX-2) inhibition, validated via enzyme-linked immunosorbent assays (ELISA) and X-ray co-crystallography . For novel derivatives, cytotoxicity assays (e.g., MTT) and molecular docking (e.g., AutoDock Vina) are recommended to predict binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
